molecular formula C9H18O B6264686 3-cyclobutyl-2,2-dimethylpropan-1-ol CAS No. 2098144-61-5

3-cyclobutyl-2,2-dimethylpropan-1-ol

Cat. No.: B6264686
CAS No.: 2098144-61-5
M. Wt: 142.2
InChI Key:
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Description

3-Cyclobutyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C9H18O. It is a cycloalkyl-substituted alcohol, featuring a cyclobutyl group attached to a 2,2-dimethylpropan-1-ol backbone. This compound is of interest in various scientific and industrial applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of 3-cyclobutyl-2,2-dimethylpropene. The reaction proceeds with the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the alcohol.

  • Reduction of Ketones: Another method involves the reduction of 3-cyclobutyl-2,2-dimethylpropanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-cyclobutyl-2,2-dimethylpropanone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)

  • Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

  • Substitution: Acyl chlorides, Alkyl halides

Major Products Formed:

  • Oxidation: 3-cyclobutyl-2,2-dimethylpropanone

  • Reduction: this compound (reformed)

  • Substitution: Esters, Ethers

Scientific Research Applications

3-Cyclobutyl-2,2-dimethylpropan-1-ol finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: It is used in the manufacture of polymers and plastic products, often as an intermediate in chemical reactions.

Mechanism of Action

The mechanism by which 3-cyclobutyl-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-Cyclobutyl-2,2-dimethylpropanone: The ketone form of the compound.

  • 3-Cyclobutyl-2,2-dimethylpropene: The unsaturated precursor to the alcohol.

Uniqueness: 3-Cyclobutyl-2,2-dimethylpropan-1-ol is unique due to its cyclobutyl group, which imparts distinct chemical properties compared to other alcohols. Its structural rigidity and steric hindrance make it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

2098144-61-5

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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